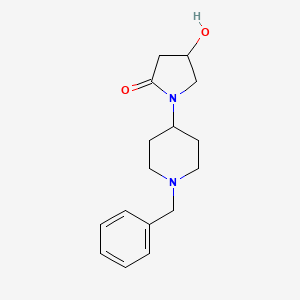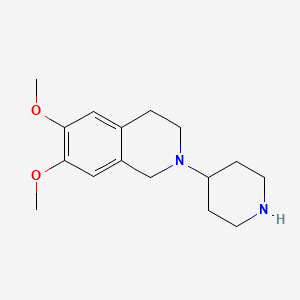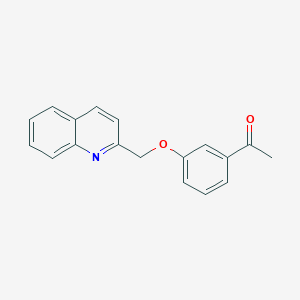
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring . Quinoline derivatives are known for their versatile applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
The synthesis of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-(quinolin-2-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines .
Scientific Research Applications
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways .
Comparison with Similar Compounds
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-2-quinoxalinyl)ethanone: This compound has a similar structure but features a quinoxaline moiety instead of a quinoline moiety.
2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position, known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
104341-44-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-6-4-7-17(11-15)21-12-16-10-9-14-5-2-3-8-18(14)19-16/h2-11H,12H2,1H3 |
InChI Key |
PAZVHCMIFQSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)
![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)
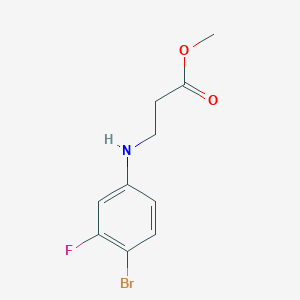
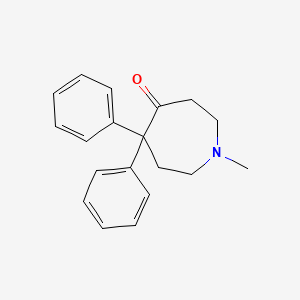
![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)
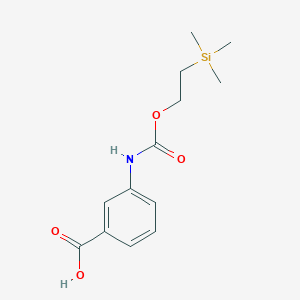
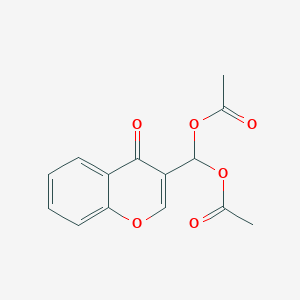
![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)
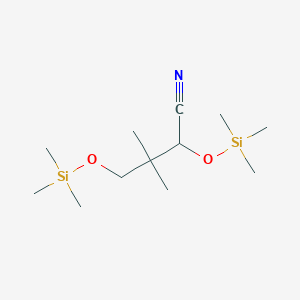
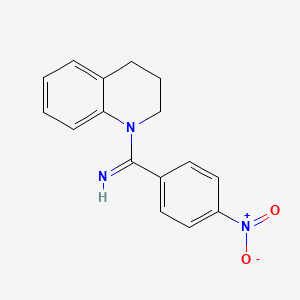
![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)
